
6-methoxy-2-methylquinoline-4-thiol chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-methoxy-2-methylquinoline-4-

thiol

Cat. No.: B3050716 Get Quote

6-Methoxy-2-methylquinoline-4-thiol: A Technical
Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-methoxy-2-methylquinoline-4-thiol is limited in

publicly accessible literature. This guide infers its chemical properties, synthesis, and reactivity

based on established principles of quinoline chemistry and data from closely related

analogues, primarily its precursor 6-methoxy-2-methylquinolin-4-ol.

Introduction
Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and

materials science, exhibiting a vast array of biological activities.[1][2] These compounds are

integral to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and

antiviral properties.[1][3][4] The introduction of a thiol group at the C4 position of the quinoline

ring creates a reactive and versatile molecule, 6-methoxy-2-methylquinoline-4-thiol, a
compound of significant interest for drug design and chemical synthesis. The thiol group can

act as a potent nucleophile, a metal ligand, and is susceptible to oxidation, offering numerous

avenues for derivatization and biological interaction. This document provides a comprehensive

overview of the inferred chemical properties, a proposed synthetic pathway, and the expected

reactivity of this target compound.
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Core Chemical Properties
While specific experimental data for 6-methoxy-2-methylquinoline-4-thiol is not readily

available, its fundamental properties can be predicted. The properties of its direct precursor, 6-

methoxy-2-methylquinolin-4-ol, are provided for comparison.

Property
6-methoxy-2-
methylquinoline-4-thiol
(Predicted)

6-methoxy-2-
methylquinolin-4-ol
(Precursor)

Molecular Formula C₁₁H₁₁NOS C₁₁H₁₁NO₂[5]

Molecular Weight 205.28 g/mol 189.21 g/mol [5]

CAS Number Not assigned 58596-37-5[5]

Appearance
Likely a pale yellow or off-white

solid
Data not available

Tautomerism

Exists in equilibrium with 6-

methoxy-2-methylquinoline-

4(1H)-thione

Exists in equilibrium with 6-

methoxy-2-methylquinolin-

4(1H)-one[6]

Synthesis and Experimental Protocols
The synthesis of 6-methoxy-2-methylquinoline-4-thiol can be logically approached via a two-

step process starting from commercially available reagents. The first step involves the

construction of the quinoline core to form the precursor 6-methoxy-2-methylquinolin-4-ol,

followed by a thionation reaction to yield the target thiol.
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Step 1: Conrad-Limpach Synthesis

Step 2: Thionation

p-Anisidine

β-Anilinocrotonate

Condensation

Ethyl_acetoacetate

6-methoxy-2-methylquinolin-4-ol

Thermal Cyclization
(e.g., Dowtherm A, 250°C)

6-methoxy-2-methylquinoline-4-thiol

Thionation
(Toluene, reflux)

Lawesson's Reagent

Click to download full resolution via product page

Proposed two-step synthesis of 6-methoxy-2-methylquinoline-4-thiol.

Experimental Protocol: Synthesis of 6-methoxy-2-
methylquinolin-4-ol
This procedure is based on the well-established Conrad-Limpach synthesis of 4-quinolinones.

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine

equimolar amounts of p-anisidine and ethyl acetoacetate in toluene. Add a catalytic amount

of a strong acid (e.g., p-toluenesulfonic acid).

Reflux: Heat the mixture to reflux and continue until the theoretical amount of water has been

collected in the Dean-Stark trap, indicating the completion of the condensation to form the
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intermediate ethyl 3-(4-methoxyphenylamino)but-2-enoate.

Isolation of Intermediate: Cool the reaction mixture and remove the toluene under reduced

pressure. The crude intermediate can be used directly in the next step or purified by

recrystallization from ethanol.

Cyclization: Add the intermediate β-anilinocrotonate to a high-boiling point solvent such as

Dowtherm A. Heat the mixture to approximately 250 °C for 30 minutes to 1 hour. The

cyclization is typically rapid at this temperature.

Work-up: Allow the mixture to cool to below 100 °C and then pour it into a large volume of

hexane or petroleum ether. The solid product, 6-methoxy-2-methylquinolin-4-ol, will

precipitate.

Purification: Collect the solid by filtration, wash thoroughly with hexane to remove the high-

boiling solvent, and then recrystallize from a suitable solvent like ethanol or acetic acid to

yield the purified product.

Experimental Protocol: Thionation to 6-methoxy-2-
methylquinoline-4-thiol
This protocol utilizes Lawesson's reagent, a standard and effective thionating agent for

converting carbonyls and their tautomers to thiocarbonyls.[7][8]

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 6-

methoxy-2-methylquinolin-4-ol (1 equivalent) in a dry, high-boiling solvent such as toluene or

xylene.

Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the suspension.[9] The

reaction is often stoichiometric, but ratios may need optimization.

Reflux: Heat the mixture to reflux (approximately 110-140 °C) and monitor the reaction

progress by thin-layer chromatography (TLC). The reaction may take several hours to reach

completion.[9]

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. The product may precipitate upon cooling. If not, concentrate the solvent under
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reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to afford

pure 6-methoxy-2-methylquinoline-4-thiol.

Chemical Reactivity and Pathways
The chemical reactivity of 6-methoxy-2-methylquinoline-4-thiol is dominated by the

nucleophilic character of the thiol group and the aromatic nature of the quinoline ring.

Reactions at the Thiol Group Reactions on the Quinoline Ring

6-methoxy-2-methylquinoline-4-thiol

Disulfide Dimer

Mild Oxidation
(e.g., I₂, air)

S-Alkyl/S-Aryl Thioether

Alkylation
(R-X, base)

S-Acyl Thioester

Acylation
(RCOCl, base)

Quinoline-4-sulfonic acid

Strong Oxidation
(e.g., H₂O₂, KMnO₄)

5-Nitro or 7-Nitro derivative

Electrophilic Nitration
(HNO₃/H₂SO₄)
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Potential reaction pathways for 6-methoxy-2-methylquinoline-4-thiol.

Tautomerism: The molecule exists in a tautomeric equilibrium between the aromatic thiol

form (6-methoxy-2-methylquinoline-4-thiol) and the non-aromatic thione form (6-methoxy-

2-methyl-1,2-dihydroquinoline-4-thione). The thiol form is generally favored due to the

aromaticity of the quinoline ring.

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents will typically yield the

corresponding disulfide dimer. Stronger oxidation can lead to the formation of the sulfonic

acid derivative.

S-Alkylation and S-Acylation: As a potent nucleophile, the thiolate anion (formed by

deprotonation with a base) will readily react with alkyl halides to form thioethers and with acyl

chlorides to form thioesters.
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Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution.

The electron-donating methoxy group directs incoming electrophiles primarily to the C5 and

C7 positions of the benzene ring portion of the scaffold.

Predicted Spectroscopic Data
No experimental spectra are available for the target compound. The following table outlines the

expected key signals based on the analysis of related structures.[10][11]

Spectroscopy
Predicted Key Signals for 6-methoxy-2-
methylquinoline-4-thiol

¹H NMR

- SH proton: A broad singlet, chemical shift can

vary (typically 3-5 ppm).- Methoxy protons (-

OCH₃): A sharp singlet around 3.9-4.0 ppm.-

Methyl protons (-CH₃): A sharp singlet around

2.5-2.7 ppm.- Aromatic protons: A set of

doublets and doublet of doublets in the 7.0-8.5

ppm region, corresponding to the protons on the

quinoline core.

¹³C NMR

- C-S carbon: A signal in the 170-180 ppm range

(thione tautomer) or lower if the thiol form

dominates.- Methoxy carbon: A signal around

55-56 ppm.- Methyl carbon: A signal around 20-

25 ppm.- Aromatic carbons: Multiple signals in

the 100-150 ppm range.

Mass Spec (EI)

- Molecular Ion (M⁺): A strong peak at m/z =

205.- Fragmentation: Potential loss of -SH (m/z

= 172), -CH₃ (m/z = 190), and fragmentation of

the quinoline ring.

Potential Biological Activity and Applications
Quinoline derivatives are renowned for their wide spectrum of pharmacological activities.[3]

The introduction of a thiol group at the C4 position can modulate these activities and introduce

new ones.
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Biological activities associated with the quinoline scaffold.

Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by

inducing apoptosis or inhibiting key signaling pathways in cancer cells.[1]

Antimicrobial Activity: The quinoline core is found in numerous antibacterial and antimalarial

drugs.[4] The thiol group could enhance these properties by interacting with microbial

enzymes.

Antioxidant Properties: Thiol-containing compounds are known radical scavengers. Studies

on other 4-thioquinoline derivatives have demonstrated their potential as antioxidants, which

could be beneficial in conditions associated with oxidative stress.[12]

Drug Development: 6-methoxy-2-methylquinoline-4-thiol serves as a valuable building

block. The reactive thiol handle allows for its conjugation to other molecules, use in

fragment-based drug design, or as a starting point for the synthesis of more complex

derivatives for screening in various biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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